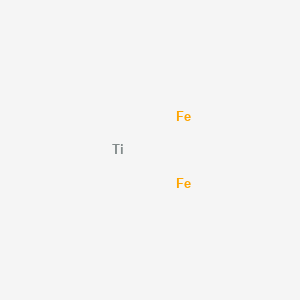
Einecs 234-680-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron, compound with titanium (2:1), is an intermetallic compound that combines iron and titanium in a 2:1 ratio. This compound is known for its unique properties, including high strength, corrosion resistance, and excellent thermal stability. It is widely used in various industrial applications, particularly in the fields of materials science and engineering.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of iron, compound with titanium (2:1), can be achieved through various methods. One common approach is the solid-state reaction method, where iron and titanium powders are mixed in the desired stoichiometric ratio and subjected to high temperatures in a controlled atmosphere. This process typically involves heating the mixture to temperatures ranging from 800°C to 1200°C to facilitate the formation of the intermetallic compound .
Industrial Production Methods
In industrial settings, the production of iron, compound with titanium (2:1), often involves advanced techniques such as mechanical alloying and spark plasma sintering. Mechanical alloying involves the repeated fracturing and cold welding of the metal powders in a high-energy ball mill, resulting in a homogeneous mixture. Spark plasma sintering, on the other hand, uses pulsed electric currents to rapidly heat and consolidate the powder mixture, producing dense and uniform intermetallic compounds .
Análisis De Reacciones Químicas
Types of Reactions
Iron, compound with titanium (2:1), undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique electronic structure and bonding characteristics.
Common Reagents and Conditions
Oxidation: The compound can be oxidized in the presence of oxygen or other oxidizing agents at elevated temperatures. This reaction typically results in the formation of iron oxides and titanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or carbon monoxide. These reactions often lead to the formation of metallic iron and titanium.
Substitution: Substitution reactions involve the replacement of one element in the compound with another.
Major Products Formed
The major products formed from these reactions include various oxides, metallic forms, and substituted intermetallic compounds. These products have diverse applications in different fields, including catalysis, materials science, and energy storage .
Aplicaciones Científicas De Investigación
Iron, compound with titanium (2:1), has numerous scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: In biological research, iron-titanium compounds are explored for their potential use in drug delivery systems and as contrast agents in magnetic resonance imaging (MRI).
Medicine: The compound’s biocompatibility and corrosion resistance make it suitable for use in medical implants and prosthetics.
Industry: In industrial applications, iron, compound with titanium (2:1), is used in the production of high-strength alloys, coatings, and composites.
Mecanismo De Acción
The mechanism of action of iron, compound with titanium (2:1), is primarily based on its electronic structure and bonding characteristics. The compound’s unique arrangement of iron and titanium atoms allows for efficient electron transfer and catalytic activity. In catalytic applications, the compound facilitates the adsorption and activation of reactant molecules, leading to enhanced reaction rates and selectivity .
At the molecular level, the compound interacts with various molecular targets and pathways, depending on the specific application. For example, in catalytic reactions, the compound’s surface sites provide active centers for the adsorption and activation of reactants. In biological applications, the compound’s magnetic properties enable its use in targeted drug delivery and imaging .
Comparación Con Compuestos Similares
Iron, compound with titanium (2:1), can be compared with other similar intermetallic compounds, such as iron, compound with titanium (1:1) and iron, compound with titanium (1:2). While these compounds share some common properties, iron, compound with titanium (2:1), stands out due to its higher titanium content, which imparts enhanced corrosion resistance and thermal stability .
List of Similar Compounds
- Iron, compound with titanium (1:1)
- Iron, compound with titanium (1:2)
- Iron-manganese-titanium compounds
- Iron-nickel-titanium compounds
These similar compounds have their own unique properties and applications, but iron, compound with titanium (2:1), is particularly valued for its combination of strength, corrosion resistance, and catalytic activity .
Propiedades
Número CAS |
12023-40-4 |
|---|---|
Fórmula molecular |
Fe2Ti |
Peso molecular |
159.56 g/mol |
Nombre IUPAC |
iron;titanium |
InChI |
InChI=1S/2Fe.Ti |
Clave InChI |
BFJYQEPWZIFNMO-UHFFFAOYSA-N |
SMILES canónico |
[Ti].[Fe].[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


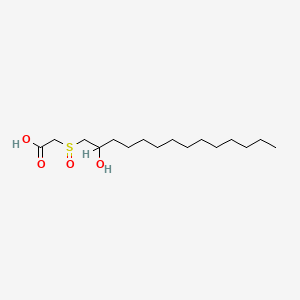
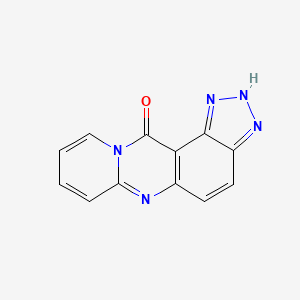
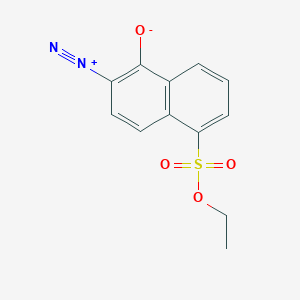
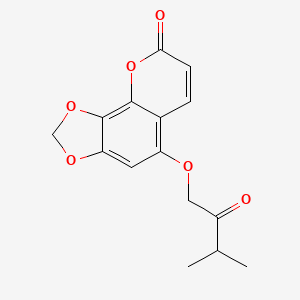
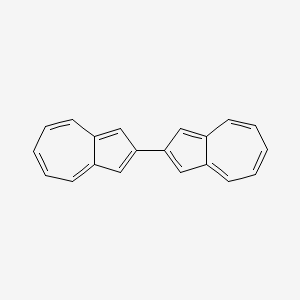


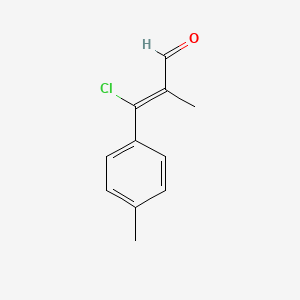
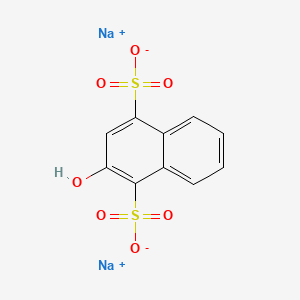
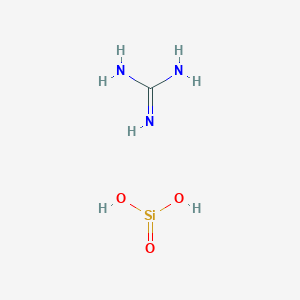

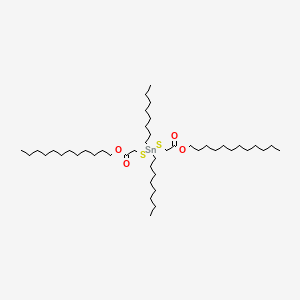
![8,14-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one](/img/structure/B12667074.png)

